N1-Acetate Methyl Ester vs. Primary Amide: Hydrolytic Stability Differentiation Dictating Prodrug vs. Probe Utility
The methyl ester terminus of CAS 1170544-36-1 is a substrate for ubiquitous esterases, enabling its design rationale as a hydrolytically labile prodrug moiety that releases the corresponding carboxylic acid in vivo. By contrast, the primary amide analog (2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, CAS 1208619-50-4) is resistant to esterase-mediated hydrolysis, conferring extended metabolic stability suitable for stable chemical probe applications . This functional group distinction is critical: oxo-pyrimidine patent literature explicitly teaches that the acetate ester side chain at N1 is a preferred structural feature for modulating pharmacokinetic properties of antiviral pyrimidinone scaffolds [1]. Quantitative comparison of hydrolytic half-lives is not publicly available for this specific compound; however, class-level data for analogous pyrimidinone methyl esters indicate t₁/₂ values of 30–120 minutes in human plasma, whereas the corresponding primary amides exhibit >360-minute stability under identical conditions [2].
| Evidence Dimension | Metabolic susceptibility to esterase hydrolysis |
|---|---|
| Target Compound Data | Methyl ester (CAS 1170544-36-1): susceptible to esterase hydrolysis; no public quantitative t₁/₂ data available |
| Comparator Or Baseline | Primary amide analog (CAS 1208619-50-4): resistant to esterase-mediated hydrolysis; no public quantitative t₁/₂ data available |
| Quantified Difference | Qualitative differentiation only; class-level kinetic inference: methyl ester t₁/₂ ≈ 30–120 min vs. amide t₁/₂ >360 min in human plasma |
| Conditions | Human plasma esterase assay (class-level inference from structurally related pyrimidinone methyl esters, not specific to CAS 1170544-36-1) |
Why This Matters
This determines whether the compound should be procured as a prodrug intermediate (methyl ester for in vivo release of active acid) or as a stable tool compound (amide for sustained target engagement in cellular assays).
- [1] Storer, R., Moussa, A., La Colla, P., Mai, A., Sbardella, G., & Artico, M. (2004). Oxo-pyrimidine compounds for the treatment of retroviral infections. WO 2004096147 A1. Idenix Cayman Limited. View Source
- [2] Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press. (Class-level esterase hydrolysis kinetics for pyrimidinone ester prodrugs.) View Source
